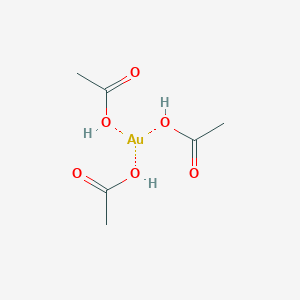
Gold acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Gold(III) acetate can be synthesized through the reaction of gold(III) hydroxide with glacial acetic acid. The reaction is as follows :
Au(OH)3+3CH3COOH→Au(CH3COO)3+3H2O
In industrial settings, gold(III) acetate can also be prepared by dissolving gold(III) hydroxide in glacial acetic acid . Additionally, it can react with 2-(p-tolyl)pyridine in the presence of trifluoroacetic acid to form gold(III) trifluoroacetate .
化学反応の分析
Gold(III) acetate undergoes various chemical reactions, including:
Decomposition: At 170°C, gold(III) acetate decomposes to gold metal.
Reaction with sulfur: When sonicated with cyclo-octasulfur in decalin, it forms gold(III) sulfide.
Formation of gold nanoparticles: The thermal decomposition of gold(III) acetate has been studied as a pathway to produce gold nanoparticles.
Common reagents used in these reactions include glacial acetic acid, trifluoroacetic acid, and cyclo-octasulfur .
科学的研究の応用
Gold(III) acetate has numerous applications in scientific research:
作用機序
Gold(III) acetate exerts its effects primarily through the formation of gold nanoparticles, which act as catalysts in various reactions. In medical research, gold(III) complexes exhibit anticancer activities by targeting thioredoxin reductase and other thiol-rich proteins, leading to cell death via reactive oxygen species .
類似化合物との比較
Gold(III) acetate is unique due to its ability to decompose into gold nanoparticles, which are highly effective catalysts. Similar compounds include:
Gold(I) acetate: Another gold compound with different oxidation states and applications.
Gold(III) chloride: Used in similar applications but has different chemical properties.
Platinum(II) acetate: Used in catalysis and medical research, similar to gold(III) acetate but with different metal properties.
Gold(III) acetate stands out due to its specific decomposition properties and effectiveness in nanoparticle synthesis.
特性
分子式 |
C6H12AuO6 |
|---|---|
分子量 |
377.12 g/mol |
IUPAC名 |
acetic acid;gold |
InChI |
InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChIキー |
NERVDIDQKKAEHX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)
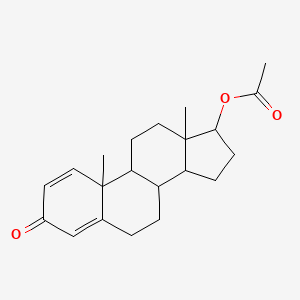
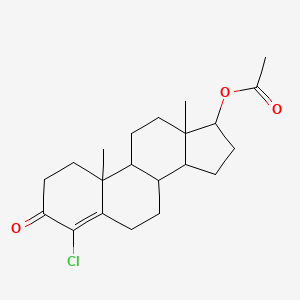
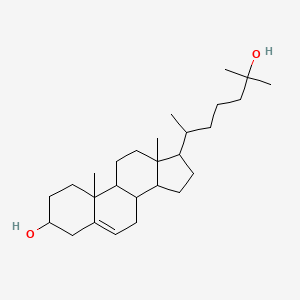
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
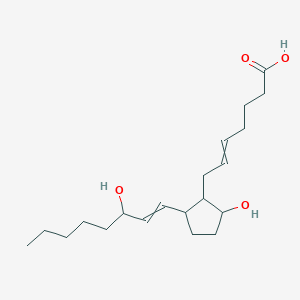
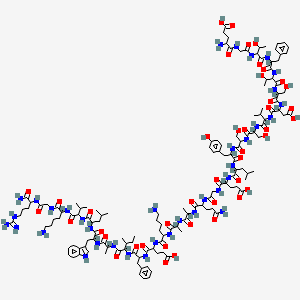
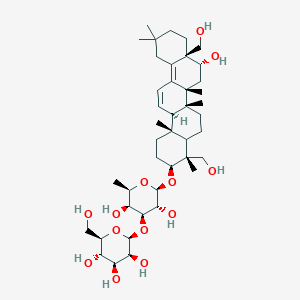
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
